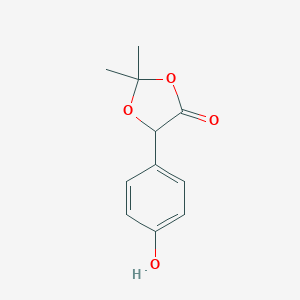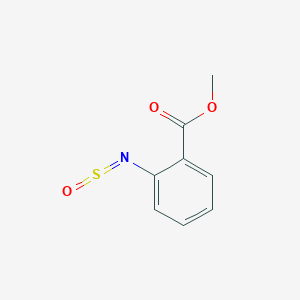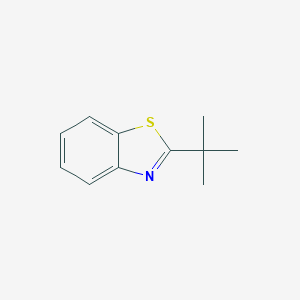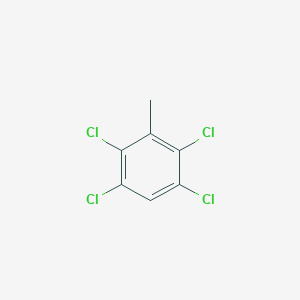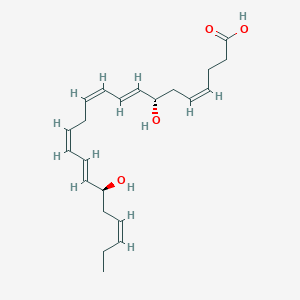
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Vue d'ensemble
Description
The compound is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid highly enriched in the brain, synapses, retina, and is essential for neuronal function, cancer, and inflammation management . The specific structure of this compound, with its multiple double bonds and hydroxyl groups
Applications De Recherche Scientifique
Anti-inflammatory and Proresolving Actions
- Maresins as Mediators: A study highlighted the role of maresins, derived from docosahexaenoic acid (DHA), in controlling acute inflammation and aiding in resolution. These mediators were found to have significant anti-inflammatory and proresolving activity, suggesting their potential in managing inflammation and wound healing (Serhan et al., 2009).
Metabolism and Biological Production
- Resolvins from DPAn-6: Research into DPAn-6 derived resolvins, structurally similar to DHA-derived resolvins, indicated their production and metabolic pathways. These studies contribute to understanding the therapeutic profiles of such compounds (Dangi et al., 2010).
Role in Inflammation Resolution
- Identification in Human Blood: A study identified various lipid mediators, including 17S-hydroxydocosahexaenoic acid, in human blood following n-3 fatty acid supplementation. These findings are crucial in understanding the role of these mediators in resolving inflammation (Mas et al., 2012).
Therapeutic Potential in Organ Protection
- Resolvin D4 Actions: An investigation into Resolvin D4, derived from docosahexaenoic acid, demonstrated its potential in reducing organ injury and enhancing phagocyte function, providing insights into its therapeutic applications (Winkler et al., 2018).
Anti-aggregation Properties
- Inhibition of Blood Platelet Aggregation: A study on Protectin DX, a derivative of this compound, revealed its ability to ameliorate pulmonary fibrosis and improve lung function, highlighting its therapeutic potential in fibrotic diseases (Li et al., 2017).
Potential in Cancer Treatment
- Chemoresistance in Food Supplements: Research on polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, identified their presence in food supplements and potential role in inducing chemoresistance in cancer treatments (Schlotterbeck et al., 2018).
Propriétés
IUPAC Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFZYMMJZILHE-XGTWDWJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




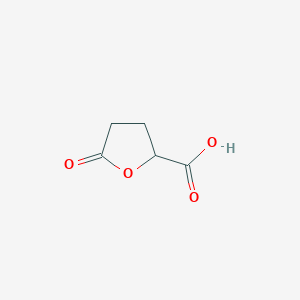
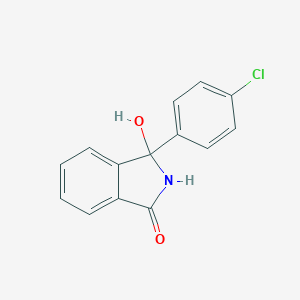
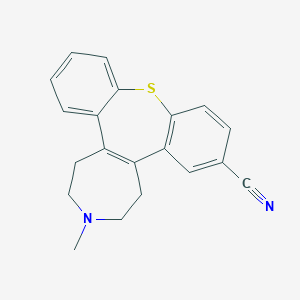


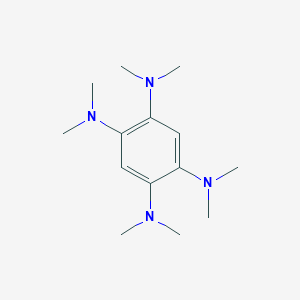

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

